6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid

Descripción general

Descripción

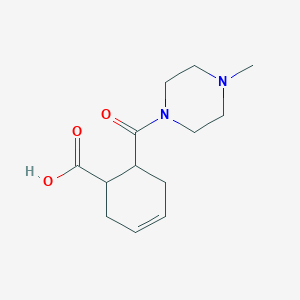

6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid is a complex organic compound featuring a cyclohexene ring substituted with a carboxylic acid group and a 4-methyl-piperazine-1-carbonyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid typically involves multiple steps:

Formation of the Cyclohexene Ring: Starting from cyclohexanone, the cyclohexene ring can be formed through a series of reactions including reduction and dehydration.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alkyl side chain or through a Grignard reaction followed by hydrolysis.

Attachment of the 4-Methyl-piperazine-1-carbonyl Group: This step involves the reaction of the cyclohexene carboxylic acid derivative with 4-methyl-piperazine-1-carbonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new substituents on the piperazine ring.

Major Products

Oxidation: Epoxides, diols.

Reduction: Alcohols.

Substitution: Various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of 6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid lies in medicinal chemistry. The compound serves as a valuable intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological disorders and other therapeutic areas.

Case Studies

- Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. The incorporation of the cyclohexene structure may enhance the bioavailability and efficacy of these derivatives in clinical settings .

- Anticancer Properties : Some studies have explored the potential anticancer activities of related piperazine derivatives, suggesting that modifications to the piperazine ring can lead to compounds with improved selectivity and potency against cancer cell lines .

Chemical Synthesis

The compound is utilized as a building block in organic synthesis. Its functional groups allow for various chemical transformations, making it a versatile reagent in synthetic organic chemistry.

Synthesis Techniques

- Acylation Reactions : The compound can be synthesized through selective mono-acylation processes, which have been documented in patents related to piperazine derivatives . This method enhances the efficiency of producing complex piperazine-based structures.

Biochemical Research

In biochemical research, this compound is employed as a biochemical probe. Its structural features enable it to interact with specific biological targets, facilitating studies on enzyme inhibition and receptor binding.

Applications in Proteomics

- The compound has been noted for its utility in proteomics research, where it aids in the identification and characterization of protein interactions . This application is crucial for understanding cellular mechanisms and developing targeted therapies.

Material Science

Recent studies have begun to explore the use of this compound in material science, particularly in creating advanced polymers with enhanced properties.

Polymer Applications

- Research indicates that incorporating piperazine derivatives into polymer matrices can improve mechanical properties and thermal stability, leading to innovative applications in coatings and composites .

Mecanismo De Acción

The mechanism of action of 6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The piperazine ring is known to interact with various biological targets, potentially affecting signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

4-Methyl-piperazine-1-carbonyl chloride: A precursor in the synthesis of the target compound.

Cyclohex-3-enecarboxylic acid: A simpler analog lacking the piperazine moiety.

N-Methylpiperazine-4-carboxylic acid: Another piperazine derivative with different substitution patterns.

Uniqueness

6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid is unique due to the combination of a cyclohexene ring and a piperazine moiety, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Actividad Biológica

6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid, often referred to as MPC-acid, is a complex organic compound characterized by its unique structure comprising a cyclohexene ring substituted with a carboxylic acid group and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈N₂O₃

- Molecular Weight : 252.31 g/mol

- Structure : The compound features a carbonyl group linked to a piperazine ring, which is known for its diverse biological activities.

Biological Activity Overview

MPC-acid exhibits notable biological activity that can be attributed to its structural features. Compounds containing piperazine rings are frequently associated with various pharmacological effects, including:

- Antimicrobial Activity : Piperazine derivatives have been documented for their ability to inhibit bacterial growth.

- Antidepressant Effects : Some studies suggest that piperazine compounds may possess mood-enhancing properties.

- Anticancer Potential : Research indicates that similar compounds may have cytotoxic effects against certain cancer cell lines.

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons and potential biological activities of compounds related to MPC-acid:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Methylpiperazine | 4-Methylpiperazine | Basic amine structure; widely used in pharmaceuticals. |

| Cyclohexanecarboxylic Acid | Cyclohexanecarboxylic Acid | Simple carboxylic acid; less complex than MPC-acid. |

| 1-(4-Methylpiperazinyl)carbonylbutanoic Acid | 1-(4-Methylpiperazinyl)carbonylbutanoic Acid | Similar piperazine linkage; potential for related biological activities. |

Case Studies and Research Findings

- Antimicrobial Studies : Preliminary studies have shown that MPC-acid exhibits significant antimicrobial activity against various bacterial strains. In vitro assays demonstrated inhibition zones comparable to standard antibiotics, suggesting its potential as a therapeutic agent.

- Cytotoxicity Assays : In research involving cancer cell lines, MPC-acid was found to induce apoptosis in certain types of cancer cells, indicating its potential use in cancer therapy.

- Binding Affinity Studies : Research has focused on the binding affinity of MPC-acid to neurotransmitter receptors, which may explain its antidepressant-like effects observed in behavioral assays.

Propiedades

IUPAC Name |

6-(4-methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13(17)18/h2-3,10-11H,4-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXCAKJMKCEGPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2CC=CCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389872 | |

| Record name | 6-(4-Methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436087-12-6 | |

| Record name | 6-(4-Methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.